(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide
Brand Name:
Vulcanchem
CAS No.:
150448-64-9
VCID:
VC21172980
InChI:
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1
SMILES:
C1C(NCC2=CC=CC=C21)C(=O)N
Molecular Formula:
C10H12N2O
Molecular Weight:
176.21 g/mol
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide
CAS No.: 150448-64-9
Cat. No.: VC21172980
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150448-64-9 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1 |
| Standard InChI Key | JFMNKDRNEZZRBW-SECBINFHSA-N |
| Isomeric SMILES | C1[C@@H](NCC2=CC=CC=C21)C(=O)N |
| SMILES | C1C(NCC2=CC=CC=C21)C(=O)N |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator